2-Butyne

Overview

Description

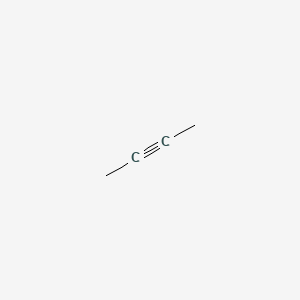

2-Butyne, also known as dimethylacetylene or crotonylene, is an alkyne with the chemical formula CH₃C≡CCH₃. It is a colorless, volatile, and pungent liquid at standard temperature and pressure. This compound is of interest to physical chemists due to its very low torsional barrier, which makes it a subject of study in high-resolution infrared spectroscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Butyne can be synthesized through the rearrangement reaction of ethylacetylene in a solution of ethanolic potassium hydroxide. Another method involves the double elimination of dihaloalkanes. For example, treating a dihaloalkane with a strong base like sodium amide in ammonia can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic dehydrogenation of butane or butene. This process requires high temperatures and the presence of a catalyst such as platinum or palladium to facilitate the removal of hydrogen atoms, resulting in the formation of the triple bond characteristic of alkynes .

Chemical Reactions Analysis

Hydrogenation

2-Butyne can undergo hydrogenation, where hydrogen gas (H$$2]) is added across the triple bond . Depending on the reaction conditions and the amount of hydrogen added, this process can yield either an alkene (cis-2-butene) or an alkane (n-butane) .

-

Selective Hydrogenation to cis-2-Butene: Using metal catalysts like nickel, copper, or palladium, this compound can be selectively hydrogenated to cis-2-butene . The reaction's early stages primarily produce cis-2-butene, with minimal amounts of butane .

-

Complete Hydrogenation to n-Butane: With sufficient hydrogen and appropriate catalysts, this compound can be completely hydrogenated to n-butane .

The enthalpy of this reaction is ΔrH° = -272.4 ± 1.3 kJ/mol .

Reactions with Halogens and Hydrogen Halides

This compound can react with halogens (e.g., Br$$2]) and hydrogen halides (e.g., HBr) .

Hydroacylation

This compound can undergo hydroacylation, coupling with alcohols to form α,β-unsaturated ketones .

-

Ruthenium-Catalyzed Transfer Hydrogenation: Under ruthenium-catalyzed transfer hydrogenation conditions, this compound couples with alcohols to yield α,β-unsaturated ketones . For example, the coupling of this compound to p-nitrobenzyl alcohol can produce an α,β-unsaturated ketone in good yield .

Reactions with Aryl Radicals

Aryl radicals can react with this compound in gas-phase systems .

-

N-methyl-pyridinium-4-yl (NMP) Radical Cation Reactions: The N-methyl-pyridinium-4-yl radical cation reacts with this compound, leading to the loss of a hydrogen atom or a CH$$3] group .

Polymerization

This compound can participate in polymerization reactions .

Other Reactions

Scientific Research Applications

Chemical Properties and Reactions

2-Butyne is characterized by its triple bond between the second and third carbon atoms, which imparts unique reactivity. It can undergo various chemical reactions, including:

- Hydrogenation : Converting this compound to n-butane, which is essential for producing fuels and chemicals.

- Halogenation : Reacting with halogens to form haloalkanes.

- Nucleophilic Additions : Serving as a precursor for more complex organic compounds.

Industrial Applications

This compound is primarily utilized as an intermediate in organic synthesis due to its versatile reactivity. Below are key industrial applications:

| Application | Description |

|---|---|

| Solvent | Used in electronic manufacturing processes and as a cleaning agent. |

| Plasticizer | Enhances flexibility and resilience in polymer formulations. |

| Corrosion Inhibitor | Protects metal surfaces in metalworking fluids and coolants. |

| Crosslinking Agent | Improves properties of coatings, paints, and rubber products through vulcanization processes. |

| Synthesis of Specialty Chemicals | Acts as a building block for pharmaceuticals, agricultural chemicals, and surfactants. |

Case Study: Synthesis of Alkylated Hydroquinones

One notable application of this compound is in the synthesis of alkylated hydroquinones, which are important intermediates in the production of Vitamin E. This process highlights the compound's utility in pharmaceutical applications .

Biological Applications

Recent research has also explored the biological activities of derivatives of this compound. For example:

- Nematocidal Activity : this compound derivatives have shown potential for use in biological studies targeting nematodes, which are significant agricultural pests .

- Hydrogen Storage Materials : Certain derivatives may serve as components in hydrogen storage systems, crucial for developing hydrogen fuel technologies .

Safety and Toxicity

While this compound has numerous applications, safety considerations are paramount. Studies have demonstrated acute toxicity in laboratory animals, indicating that exposure can lead to severe damage to organs such as the liver and kidneys . Proper handling and safety protocols are essential when working with this compound.

Mechanism of Action

The mechanism of action of 2-butyne involves its ability to participate in various chemical reactions due to the presence of the triple bond. This bond is highly reactive and can undergo addition reactions with electrophiles and nucleophiles. The molecular targets and pathways involved depend on the specific reaction and conditions. For example, in hydrogenation reactions, the triple bond interacts with hydrogen gas in the presence of a catalyst to form alkenes .

Comparison with Similar Compounds

1-Butyne: A position isomer of 2-butyne with the triple bond at the end of the molecule.

Acetylenedicarboxylic acid: An alkyne with carboxylic acid groups.

1,4-Butynediol: An alkyne with hydroxyl groups at both ends.

Hexamethylbenzene: A product of this compound trimerization.

Hexafluoro-2-butyne: A fluorinated derivative of this compound

Uniqueness: this compound is unique due to its symmetrical structure and low torsional barrier, which makes it a valuable compound for spectroscopic studies. Its reactivity and ability to form various derivatives also make it a versatile compound in synthetic chemistry .

Biological Activity

2-Butyne, a simple alkyne with the chemical formula , has garnered interest in various fields, particularly in biological and chemical research. This article explores its biological activity, potential applications, and relevant case studies.

This compound is characterized by its linear structure with a triple bond between the second and third carbon atoms. Its reactivity allows it to participate in several chemical reactions, making it a valuable compound in organic synthesis and catalysis.

Biological Activity

1. Nematocidal Activity

Research indicates that derivatives of this compound exhibit nematocidal properties, making them potential candidates for agricultural applications. Specifically, this compound-1,4-diol has been studied for its effects on nematodes, which are significant pests in agriculture .

2. Synthesis of Bioactive Compounds

this compound serves as a precursor in synthesizing various bioactive compounds. Its functional groups allow for modifications that can enhance biological activity, making it a versatile building block in pharmaceutical chemistry. For instance, derivatives of this compound have been explored for their therapeutic potentials .

Case Studies

Case Study 1: Nematocidal Efficacy

In a study focusing on agricultural applications, this compound derivatives were tested against root-knot nematodes (Meloidogyne spp.). The results showed significant mortality rates at varying concentrations, indicating that these compounds could be developed into effective nematicides.

Case Study 2: Toxicological Effects

A review of inhalation toxicity related to butane and similar compounds highlighted the neurological impacts of alkyne exposure. Although primarily focused on butane, the findings suggest that inhalation of alkynes like this compound may lead to cognitive dysfunction and other neuropsychological effects due to their central nervous system depressant properties .

Table 1: Summary of Biological Activities of this compound Derivatives

| Compound | Biological Activity | Reference |

|---|---|---|

| This compound-1,4-diol | Nematocidal activity | |

| 1-Phthalimido-2-butyne | Potential therapeutic applications | |

| Butane | Neurological toxicity |

Applications in Pharmaceutical Development

The ability to modify the structure of this compound allows researchers to create compounds with enhanced biological activities. For example, the synthesis of pincer complexes using this compound has shown promise in catalyzing reactions relevant to drug development . Additionally, its derivatives are being investigated for their roles in cancer therapy and other medical applications.

Q & A

Basic Research Questions

Q. How can 2-Butyne be synthesized with high purity for laboratory use?

- Methodological Answer : High-purity this compound can be synthesized via catalytic dehydrogenation of 1,3-butadiene using palladium-based catalysts under controlled hydrogenation conditions. Subsequent purification involves fractional distillation at temperatures up to 160°C, leveraging thermochemical data on boiling points and vapor pressures from NIST-standardized measurements . Gas chromatography (GC) with flame ionization detection is recommended to verify purity (>99%).

Q. What experimental methods are recommended for determining the thermochemical properties of this compound?

- Methodological Answer : Gas-phase calorimetry is the primary method for measuring enthalpy of formation, while gas chromatography-mass spectrometry (GC-MS) is used to analyze vapor-liquid equilibrium data. NIST’s Standard Reference Database 69 provides validated protocols for these measurements, including corrections for kinetic energy density and electron correlation effects in alkyne systems .

Q. How can the stability of this compound be assessed under varying storage conditions?

- Methodological Answer : Stability testing should include accelerated degradation studies under controlled temperature and humidity. Use Fourier-transform infrared spectroscopy (FTIR) to monitor alkyne C≡C bond integrity (peak at ~2100 cm⁻¹) and gas chromatography to detect decomposition byproducts like 1,3-butadiene .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?

- Methodological Answer : Apply gradient-corrected functionals (e.g., Becke’s 1988 exchange-energy approximation) to model electron density distributions and correlation energies. Basis sets like 6-311++G(3df,3pd) are critical for accurately capturing the triple-bond polarization and asymptotic behavior of this compound’s electron density . Validate results against experimental ionization potentials and electron affinity data from NIST .

Q. What methodologies are effective in studying the catalytic cycloaddition reactions of this compound derivatives?

- Methodological Answer : Palladium-catalyzed [2+2+2] cycloadditions with derivatives like NOTA-(COOt-Bu)₂-Butyne require inert-atmosphere Schlenk techniques. Monitor reaction progress via ¹H/¹³C NMR spectroscopy, focusing on alkyne coordination intermediates. Kinetic studies should employ stopped-flow methods to isolate transient species .

Q. How can discrepancies in reported reaction kinetics for this compound in Diels-Alder reactions be resolved?

- Methodological Answer : Conduct controlled kinetic experiments under varied temperatures (25–150°C) and solvent polarities (e.g., toluene vs. DMF). Use deuterium-labeled this compound (C≡C-D₂) to track isotope effects on reaction rates. Complement with DFT calculations (B3LYP/cc-pVTZ) to validate transition-state geometries and activation energies .

Q. What strategies mitigate hazards when handling fluorinated this compound analogs (e.g., hexafluoro-2-butyne)?

- Methodological Answer : Use inert-atmosphere gloveboxes for synthesis and storage, as fluorinated alkynes like CF₃C≡CCF₃ release toxic gases (CO, NOₓ) upon decomposition. Conduct reactivity screenings via differential scanning calorimetry (DSC) to identify exothermic thresholds. Safety protocols should align with NIST’s hazardous compound handling guidelines .

Q. Data Contradiction and Validation

Q. How should researchers address conflicting thermochemical data for this compound in literature?

- Methodological Answer : Replicate experiments using standardized NIST protocols, ensuring calibration of instruments (e.g., bomb calorimeters) with reference compounds like benzene. Cross-validate results with ab initio calculations (e.g., CCSD(T)/CBS) to resolve discrepancies between experimental and theoretical enthalpy values .

Q. What analytical techniques are critical for distinguishing this compound from structural isomers (e.g., 1-Butyne)?

- Methodological Answer : Use ¹³C NMR spectroscopy to identify the deshielded sp-hybridized carbon signals (δ ~70–85 ppm for terminal alkynes vs. δ ~95–110 ppm for internal alkynes like this compound). Infrared spectroscopy (C≡C stretch at ~2260 cm⁻¹ for 1-Butyne vs. ~2120 cm⁻¹ for this compound) provides additional differentiation .

Q. Tables for Key Data

Properties

IUPAC Name |

but-2-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6/c1-3-4-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMQEEKYCVKGBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6 | |

| Record name | CROTONYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/475 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25684-85-9 | |

| Record name | 2-Butyne, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25684-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3060116 | |

| Record name | 2-Butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

54.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crotonylene appears as a clear colorless liquid with a petroleum-like odor. Less dense than water and insoluble in water. Vapors heavier than air., Clear colorless liquid with an odor of petroleum; [CAMEO] | |

| Record name | CROTONYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/475 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Butyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8620 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

-4 °F (NFPA, 2010) | |

| Record name | CROTONYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/475 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

706.0 [mmHg] | |

| Record name | 2-Butyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8620 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

503-17-3 | |

| Record name | CROTONYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/475 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Butyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butyne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | But-2-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKE6D3018E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.